(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Overview
Description
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.4. The purity is usually 95%.
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Biological Activity
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a phosphole ring and an anthracene moiety, which may contribute to its reactivity and biological properties.
- Molecular Formula : C26H25OP
- Molecular Weight : 384.45 g/mol
- CAS Number : 1477517-20-6
- Boiling Point : Not specified
- Purity : Typically >97% .
Anticancer Potential
Recent studies have indicated that phosphole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Cytotoxicity of this compound on Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 10 | Oxidative stress induction |
A549 (Lung) | 12 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological effects of this compound can be attributed to its ability to interact with cellular targets. The presence of the phosphole ring is critical for its reactivity and interaction with biomolecules. Studies suggest that the compound may act as a ligand in catalytic processes involving palladium complexes, which could enhance its biological efficacy .
Case Studies
- Cytotoxicity in Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometric analysis indicated an increase in apoptotic cells compared to untreated controls .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-UULLZXFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122574 | |
Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477517-20-6 | |
Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477517-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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